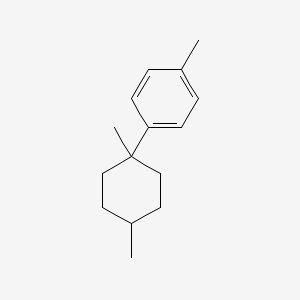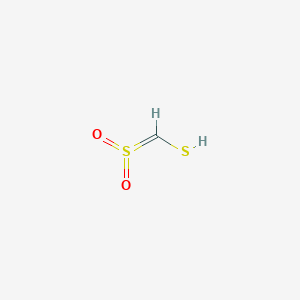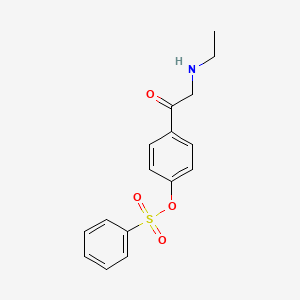![molecular formula C12H14INO3 B14183010 (5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one CAS No. 917824-01-2](/img/structure/B14183010.png)
(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one is a complex organic compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a phenylethyl group, a hydroxy group, and an iodomethyl group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one typically involves multiple steps. One common synthetic route starts with the preparation of the oxazolidinone ring, followed by the introduction of the phenylethyl and iodomethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The iodomethyl group can be reduced to a methyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the iodomethyl group with an amine could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has shown promise as a lead compound for the development of new drugs. Its unique structure and reactivity profile make it a candidate for targeting specific diseases, such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxy group and phenylethyl group allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The iodomethyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-methyl-1,3-oxazolidin-2-one: Similar structure but lacks the iodomethyl group.
(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(bromomethyl)-1,3-oxazolidin-2-one: Similar structure but contains a bromomethyl group instead of an iodomethyl group.
(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(chloromethyl)-1,3-oxazolidin-2-one: Similar structure but contains a chloromethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one lies in its iodomethyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
917824-01-2 |
|---|---|
Molecular Formula |
C12H14INO3 |
Molecular Weight |
347.15 g/mol |
IUPAC Name |
(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H14INO3/c13-6-10-7-14(12(16)17-10)11(8-15)9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2/t10-,11+/m1/s1 |
InChI Key |
RWZRSRVFZSOKSR-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1[C@@H](CO)C2=CC=CC=C2)CI |
Canonical SMILES |
C1C(OC(=O)N1C(CO)C2=CC=CC=C2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)
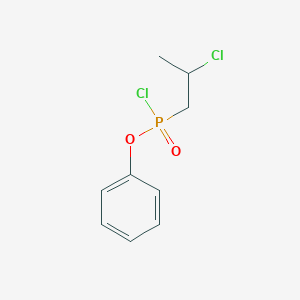
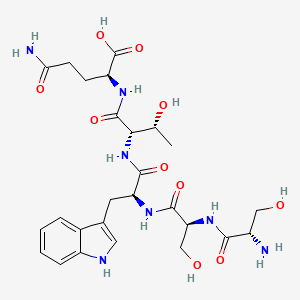
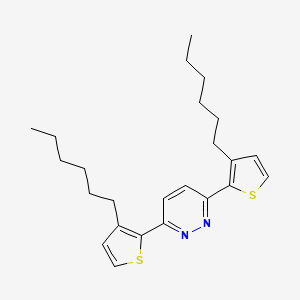
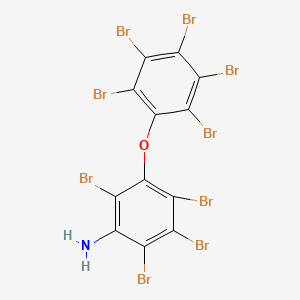
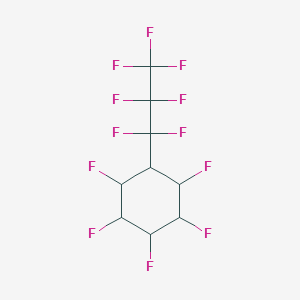
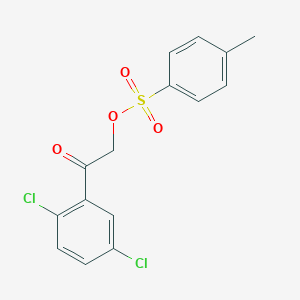
![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)
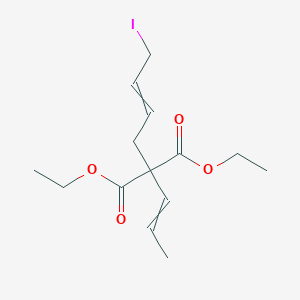
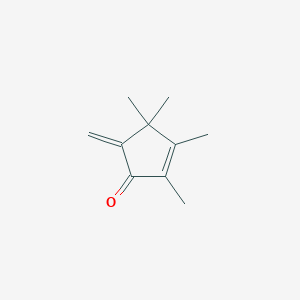
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
